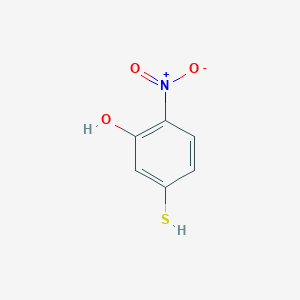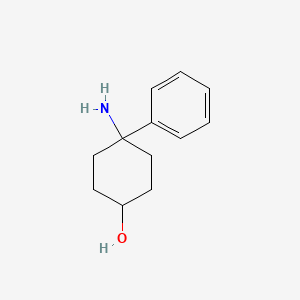
4-Amino-4-phenylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4-phenylcyclohexan-1-ol is a chemical compound with the molecular formula C12H17NO It is a cyclohexane derivative characterized by the presence of an amino group and a phenyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-phenylcyclohexan-1-ol typically involves the reduction of corresponding ketones or the hydrogenation of phenyl-substituted cyclohexanones. One common method involves the catalytic hydrogenation of 4-phenylcyclohexanone in the presence of ammonia, which results in the formation of the desired amino alcohol. The reaction conditions often include the use of a metal catalyst such as palladium or platinum under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the amino group or reduce any oxidized forms back to the original amino alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents or nucleophiles in the presence of suitable solvents.
Major Products:
Oxidation: Formation of 4-phenylcyclohexanone or quinones.
Reduction: Retention of the amino alcohol structure or formation of secondary amines.
Substitution: Formation of substituted cyclohexanols or cyclohexylamines.
Scientific Research Applications
4-Amino-4-phenylcyclohexan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-4-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its role as a chiral ligand in catalysis is attributed to its ability to form stable complexes with metal ions, facilitating enantioselective reactions. In medicinal chemistry, the compound’s analgesic effects are linked to its interaction with opioid receptors, modulating pain perception pathways.
Comparison with Similar Compounds
4-Amino-1-phenylcyclohexan-1-ol: A closely related compound with similar structural features and applications.
4-Phenylcyclohexanone: A precursor in the synthesis of 4-Amino-4-phenylcyclohexan-1-ol, sharing similar chemical reactivity.
Cyclohexanol Derivatives: Compounds with varying substituents on the cyclohexane ring, exhibiting diverse chemical and biological properties.
Uniqueness: this compound stands out due to its dual functional groups (amino and phenyl) on the cyclohexane ring, which confer unique reactivity and versatility in various applications. Its ability to act as a chiral ligand and its potential in medicinal chemistry further highlight its distinctiveness among similar compounds.
Properties
IUPAC Name |
4-amino-4-phenylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-12(8-6-11(14)7-9-12)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPHJJHZNSQKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738181 |
Source


|
| Record name | 4-Amino-4-phenylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95261-38-4 |
Source


|
| Record name | 4-Amino-4-phenylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



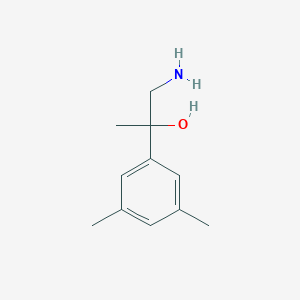




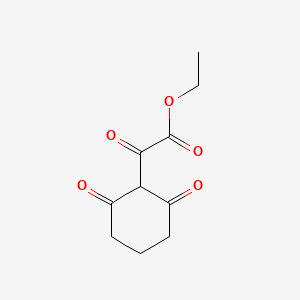
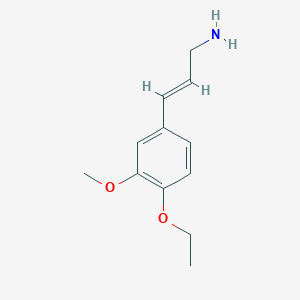
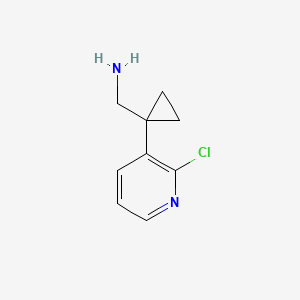
![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylicacid](/img/structure/B13595724.png)

